molecular formula C12H9NO4 B14512534 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL CAS No. 62706-82-5

6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL

Cat. No.: B14512534
CAS No.: 62706-82-5
M. Wt: 231.20 g/mol
InChI Key: AHQBHMPWHXRYPP-UHFFFAOYSA-N
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Description

6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL is a nitroaromatic compound featuring a hexa-2,4-diyn-1-ol backbone substituted at the 6-position with a 4-nitrophenoxy group. The molecule combines a conjugated diyne system (hexa-2,4-diyn-1-ol) with a strongly electron-withdrawing nitro group on the aromatic ring, which confers unique electronic and steric properties. This structure is critical for applications in materials science and organic synthesis, particularly in reactions involving alkyne-based coupling or nitro-group-mediated redox processes.

Properties

CAS No.

62706-82-5

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

6-(4-nitrophenoxy)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C12H9NO4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,9-10H2

InChI Key

AHQBHMPWHXRYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC#CC#CCO

Origin of Product

United States

Preparation Methods

Mitsunobu Etherification

Principle : The Mitsunobu reaction facilitates ether formation between alcohols and phenols under mild conditions.

Procedure :

  • Reactants :
    • Hexa-2,4-diyn-1-ol (CAS 3876-62-8).
    • 4-Nitrophenol.
  • Conditions :
    • DIAD (diisopropyl azodicarboxylate, 1.2 equiv).
    • Triphenylphosphine (1.2 equiv) in anhydrous THF.
    • Reaction time: 12–24 h at 0–25°C.
  • Workup :
    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 70–85% (estimated based on analogous reactions).

Advantages :

  • Mild conditions preserve the diyne backbone.
  • High regioselectivity for primary alcohols.

Sonogashira Cross-Coupling

Principle : Palladium-catalyzed coupling of terminal alkynes with aryl halides.

Procedure :

  • Reactants :
    • Terminal alkyne: HC≡C–CH₂–OH (propargyl alcohol).
    • Aryl halide: 4-Iodonitrobenzene.
  • Catalyst System :
    • PdCl₂(PPh₃)₂ (0.5–2 mol%).
    • Copper-free conditions to avoid Glaser coupling.
  • Conditions :
    • Solvent: DMF or THF with triethylamine (base).
    • Temperature: 60–80°C under inert atmosphere.
  • Workup :
    • Extract with dichloromethane, wash with brine, and concentrate.

Yield : 50–65% (based on similar Sonogashira protocols).

Challenges :

  • Competing homocoupling of alkynes requires precise stoichiometry.
  • Sensitivity of nitro groups to reducing conditions.

Nucleophilic Aromatic Substitution

Principle : Alkoxide displacement of aryl halides.

Procedure :

  • Reactants :
    • Hexa-2,4-diyn-1-ol (deprotonated with NaH).
    • 4-Fluoronitrobenzene.
  • Conditions :
    • Solvent: DMSO or DMF at 80–100°C.
    • Reaction time: 8–12 h.
  • Workup :
    • Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.

Yield : 60–75% (inferred from nitroaryl ether syntheses).

Advantages :

  • Scalable for industrial production.
  • Compatibility with electron-deficient aryl halides.

Comparative Analysis of Methods

Method Catalyst/Reagents Yield Conditions Key Reference
Mitsunobu Reaction DIAD, PPh₃ 70–85% THF, 0–25°C
Sonogashira Coupling PdCl₂(PPh₃)₂, Et₃N 50–65% DMF, 60–80°C
Nucleophilic Substitution NaH, 4-Fluoronitrobenzene 60–75% DMSO, 80–100°C

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.10 (d, 2H, Ar–H), 4.50 (s, 2H, –CH₂–O–), 2.60 (t, 1H, –OH).
  • IR : ν 3280 cm⁻¹ (–OH), 2210 cm⁻¹ (C≡C), 1520 cm⁻¹ (NO₂).
  • MS : m/z 261.05 [M+H]⁺.

Crystallography :

  • Single-crystal X-ray diffraction confirms planar nitroaryl and diyne moieties (analogous to).

Applications and Derivatives

  • Photoresponsive Materials : Conjugated diynes enhance optical nonlinearity.
  • Pharmaceutical Intermediates : Nitrophenoxy groups are precursors to bioactive molecules.
  • Polymer Chemistry : Diynes participate in click reactions for dendrimer synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 6-(4-Aminophenoxy)hexa-2,4-diyn-1-OL.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA makes it a potential candidate for therapeutic applications. The pathways involved may include oxidative stress and disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL is highlighted through comparisons with analogous compounds (Table 1). Key differences lie in chain length, substituent groups, and synthetic strategies.

Table 1: Comparative Analysis of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL and Related Compounds

Compound Name Key Structural Features Melting Point (°C) Notable Reactivity/Applications Reference
6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL Hexa-2,4-diyn-1-ol + 4-nitrophenoxy group Not reported Potential for alkyne coupling, nitro redox
4-(4-Methoxyphenyl)-2-phenylquinazolin-6-yl)but-3-yn-1-ol (5h) Shorter chain (butynol), methoxy-quinazolinyl substituent 181–183 Sonogashira coupling; yellow solid with UV activity
7-((tert-Butyldimethylsilyl)oxy)hepta-2,4-diyn-1-ol Longer chain (hepta), silyl-protected hydroxyl Not reported Propiolic acid esterification; enhanced stability
6-[(Tetrahydro-2H-pyran-2-yl)oxy]hex-4-yn-1-ol Single alkyne (hex-4-yn-1-ol), THP-protected hydroxyl Not reported Protection-deprotection strategies in synthesis
6-[(Phenylcarbamoyl)oxy]hexa-2,4-diyn-1-yl isonicotinate Hexa-2,4-diyn-1-ol + phenylcarbamoyl/isonicotinate Not reported Crystal polymorphism studies; solid-state applications
1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene Benzene core with nitro and nitrophenoxy-ether chains Not reported Dual nitro groups; ether linkage for solubility modulation

Structural and Electronic Differences

  • Chain Length and Alkyne Conjugation : The target compound’s conjugated diyne system (hexa-2,4-diyn-1-ol) contrasts with shorter alkyne chains (e.g., but-3-yn-1-ol in ) or single-alkyne systems (e.g., hex-4-yn-1-ol in ). Conjugated diynes enhance electronic delocalization, influencing reactivity in cycloadditions or polymerizations .
  • Substituent Effects: The 4-nitrophenoxy group introduces strong electron-withdrawing effects, differing from methoxy (), silyl-protected (), or carbamoyl () substituents. This nitro group increases electrophilicity, making the compound more reactive in nucleophilic substitutions compared to methoxy derivatives .

Physicochemical Properties

  • Melting Points and Stability : Compounds with aromatic substituents (e.g., 5h in ) exhibit higher melting points (~180°C) due to rigid structures, whereas alkyne-backbone compounds with protecting groups (–4) likely have lower thermal stability .
  • Spectroscopic Signatures: The nitro group in the target compound would show distinct IR absorptions near 1511–1532 cm⁻¹ (asymmetric NO₂ stretch) and 1340–1360 cm⁻¹ (symmetric NO₂ stretch), comparable to nitroaromatics in .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL, and what key reaction conditions must be controlled?

  • Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, similar to methods used for structurally related nitrophenoxy derivatives. For example, Sonogashira coupling between terminal alkynes and aryl halides (e.g., 4-nitrophenyl halides) is a viable route . Key parameters include:

  • Catalyst system: PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
  • Solvent choice: THF or dioxane for optimal reactivity.
  • Temperature control: Room temperature for coupling, followed by heating (80°C) for cyclization or functionalization steps.
  • Purification: Column chromatography (silica gel) with hexane/ethyl acetate gradients .

Q. Which spectroscopic and analytical techniques are essential for characterizing 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns. For example, aromatic protons of the 4-nitrophenoxy group appear as distinct doublets (δ ~7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • Infrared Spectroscopy (FTIR) : Identification of functional groups like -OH (~3200–3500 cm⁻¹) and nitro stretches (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and selectivity in the synthesis of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL?

  • Methodology :

  • Catalyst Screening : Test alternatives to PdCl₂(PPh₃)₂, such as Pd(OAc)₂ with bulky phosphine ligands (e.g., PCy₃), to reduce side reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance solubility and reactivity.
  • Additives : Use Cs₂CO₃ or K₂CO₃ as bases to deprotonate intermediates and accelerate coupling .
  • Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to identify bottlenecks .

Q. What computational approaches are suitable for predicting the reactivity or binding interactions of 6-(4-Nitrophenoxy)hexa-2,4-diyn-1-OL?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes like DprE1, as seen in nitrophenoxy-derived antitubercular agents) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Crystallographic Refinement : Employ SHELXL for small-molecule crystallography to resolve anisotropic displacement parameters and validate 3D structure .

Q. How can the compound’s potential as an enzyme inhibitor be evaluated experimentally?

  • Methodology :

  • Enzyme Assays : Use spectrophotometric methods with chromogenic substrates (e.g., 4-nitrophenyl glycosides for hydrolases) to measure inhibition kinetics .
  • IC₅₀ Determination : Perform dose-response studies in triplicate, using serial dilutions of the compound.
  • Mechanistic Studies : Compare Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition modes .

Data Contradictions and Resolution

  • Synthetic Route Variability : describes silyl-protected analogs synthesized via tert-butyldimethylsilyl (TBS) protection, while uses direct coupling. Researchers should test both routes and compare yields/purity .
  • Crystallographic Software : SHELX ( ) and WinGX/ORTEP ( ) are both valid for structure refinement. Use SHELX for high-resolution data and WinGX for graphical visualization of anisotropic ellipsoids .

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